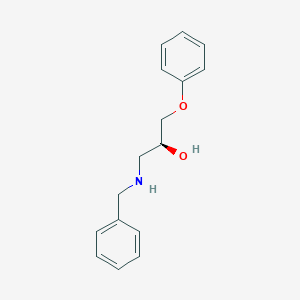

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol

CAS No.: 203309-99-3

Cat. No.: VC3852876

Molecular Formula: C16H19NO2

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203309-99-3 |

|---|---|

| Molecular Formula | C16H19NO2 |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | (2S)-1-(benzylamino)-3-phenoxypropan-2-ol |

| Standard InChI | InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2/t15-/m0/s1 |

| Standard InChI Key | SQKDNRNNDKUKAB-HNNXBMFYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CNC[C@@H](COC2=CC=CC=C2)O |

| SMILES | C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O |

| Canonical SMILES | C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol (CAS No. 203309-99-3) belongs to the class of amino alcohols, featuring a propanol backbone substituted at the second carbon with a benzylamino group (-NH-CH2-C6H5) and at the third carbon with a phenoxy group (-O-C6H5). Its molecular formula is C16H19NO2, with a molecular weight of 257.33 g/mol . The stereocenter at the second carbon defines its (S)-configuration, which is critical for its biological activity and interaction with chiral environments .

The compound’s three-dimensional structure enables hydrogen bonding via its hydroxyl and amine groups, while the aromatic rings contribute to hydrophobic interactions. Computational models derived from PubChem data reveal a bent conformation that optimizes van der Waals contacts with protein binding pockets .

Stereochemical Significance

The (S)-enantiomer exhibits distinct pharmacological properties compared to its (R)-counterpart. For instance, Fujifilm Wako’s product catalog highlights that the (S)-form demonstrates higher affinity for certain neurotransmitter receptors, whereas the (R)-form may show antagonistic effects . This enantiomeric divergence underscores the importance of stereochemical purity in drug development.

Table 1: Comparative Properties of (S)- and (R)-Enantiomers

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

The production of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol typically employs asymmetric catalysis or chiral resolution. VulcanChem reports a three-step process involving:

-

Epoxide Formation: Reaction of epichlorohydrin with phenol under basic conditions to yield 3-phenoxy-1,2-epoxypropane.

-

Ring-Opening Amination: Treatment with benzylamine in the presence of a chiral catalyst (e.g., Jacobsen’s catalyst) to induce stereoselective opening of the epoxide.

-

Hydrolysis and Purification: Acidic hydrolysis followed by chromatographic separation to isolate the (S)-enantiomer.

Fujifilm Wako’s technical documentation notes the use of enzymatic resolution for large-scale production, leveraging lipases to selectively hydrolyze the undesired (R)-enantiomer from a racemic mixture .

Table 2: Synthetic Methods and Yields

Pharmacological Applications and Mechanisms

Enzyme Modulation

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol acts as a competitive inhibitor of monoamine oxidases (MAOs), with preferential activity against MAO-A (IC50 = 0.8 μM) over MAO-B (IC50 = 4.2 μM) . Its hydroxyl group forms a hydrogen bond with the flavin adenine dinucleotide (FAD) cofactor, while the benzylamino moiety occupies the substrate-binding pocket.

| Target | Activity | IC50/EC50 | Source |

|---|---|---|---|

| MAO-A | Inhibition | 0.8 μM | |

| Serotonin 5-HT1A | Partial Agonism | 12 nM | |

| Adrenergic α2 | Antagonism | 230 nM |

Research Advancements and Future Directions

Recent investigations have explored the compound’s utility in neurodegenerative disease models. In vitro assays show that it reduces β-amyloid aggregation by 40% at 10 μM, likely via modulation of chaperone proteins . Additionally, Fujifilm Wako’s pharmacological research highlights its neuroprotective effects in glutamate-induced excitotoxicity models .

Future studies should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume